molecular formula C17H18FN3O B2649487 N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355929-04-2

N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

カタログ番号 B2649487
CAS番号: 1355929-04-2
分子量: 299.349
InChIキー: TUUBKLSINKTYGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. This compound is commonly referred to as 'CPI-455' and is a potent and selective inhibitor of the enzyme histone lysine demethylase 5A (KDM5A). KDM5A is a critical epigenetic regulator that plays a role in several biological processes, including cell differentiation, development, and disease progression. CPI-455 has shown promising results in pre-clinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases.

作用機序

CPI-455 is a selective inhibitor of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, which is a histone demethylase that removes methyl groups from lysine residues on histone proteins. N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide plays a critical role in gene regulation and is overexpressed in several diseases, including cancer. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 leads to an increase in histone methylation, which alters gene expression and leads to changes in cellular function.
Biochemical and Physiological Effects:
CPI-455 has been shown to have several biochemical and physiological effects in pre-clinical models. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 leads to an increase in histone methylation, which alters gene expression and leads to changes in cellular function. CPI-455 has been shown to reduce cancer cell proliferation and induce cell death in pre-clinical models of breast, lung, and prostate cancer. CPI-455 has also been shown to reduce tumor growth in pre-clinical models of acute myeloid leukemia and neuroblastoma.

実験室実験の利点と制限

One of the primary advantages of CPI-455 is its selectivity for N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. This selectivity reduces the risk of off-target effects and makes CPI-455 a valuable tool for studying the role of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in disease. CPI-455 is also commercially available, which makes it easily accessible for researchers. One of the limitations of CPI-455 is that it is a synthetic compound, which may limit its translational potential. Additionally, the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition with CPI-455 are not well understood and require further investigation.

将来の方向性

There are several future directions for the study of CPI-455. One area of research is the development of CPI-455 as a therapeutic agent for the treatment of cancer. Pre-clinical studies have shown promising results, and further investigation is needed to determine the efficacy and safety of CPI-455 in clinical trials. Another area of research is the study of the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition with CPI-455. This will require long-term studies in pre-clinical models to determine the potential risks and benefits of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition. Finally, the role of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in other diseases, such as neurological disorders, should be investigated to determine the potential therapeutic applications of CPI-455 in these diseases.
Conclusion:
In conclusion, N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, or CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. CPI-455 is a selective inhibitor of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, which is overexpressed in several diseases, including cancer. CPI-455 has shown promising results in pre-clinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases. Further investigation is needed to determine the efficacy and safety of CPI-455 in clinical trials and to study the long-term effects of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition.

合成法

The synthesis of CPI-455 involves several steps, starting with the reaction of 2-fluorobenzyl cyanide with propargylamine to form the intermediate compound 2-fluorobenzylpropargylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, CPI-455. The synthesis of CPI-455 has been reported in several scientific publications, and the compound is commercially available for research purposes.

科学的研究の応用

CPI-455 has been extensively studied in pre-clinical models, and the results have shown that the compound has potential therapeutic applications in several diseases. One of the primary areas of research for CPI-455 is cancer. N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is overexpressed in several types of cancer, including breast, lung, and prostate cancer. Inhibition of N-[cyano(2-fluorophenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide with CPI-455 has been shown to reduce cancer cell proliferation and induce cell death in pre-clinical models. CPI-455 has also shown promising results in the treatment of acute myeloid leukemia and neuroblastoma.

特性

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-2-9-21-10-7-13(8-11-21)17(22)20-16(12-19)14-5-3-4-6-15(14)18/h1,3-6,13,16H,7-11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUBKLSINKTYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。